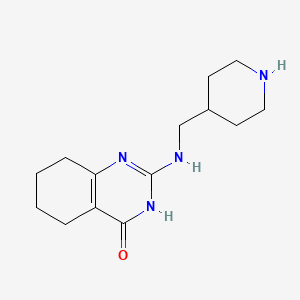
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. For example, the piperidine ring can be attached to the quinazolinone core using piperidine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced forms of the quinazolinone or piperidine moieties.
Substitution: Substituted quinazolinone or piperidine derivatives.
科学的研究の応用
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
類似化合物との比較
Similar Compounds
2-(piperidin-4-yl)ethanamine: A related compound with a simpler structure, used in the synthesis of various pharmaceuticals.
2-(piperidin-4-ylmethylamino)-quinazolin-4-one: A similar compound lacking the tetrahydro moiety, with different pharmacological properties.
Uniqueness
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydroquinazolinone core and piperidine moiety make it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H22N4O/c19-13-11-3-1-2-4-12(11)17-14(18-13)16-9-10-5-7-15-8-6-10/h10,15H,1-9H2,(H2,16,17,18,19) |
InChIキー |
WYKNJDAUYNOWHA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NCC3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)

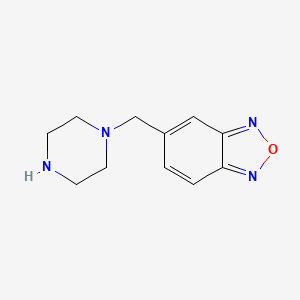

![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
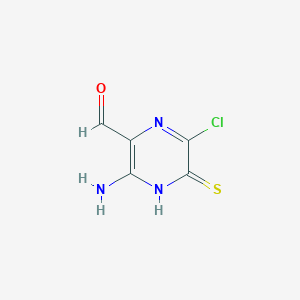
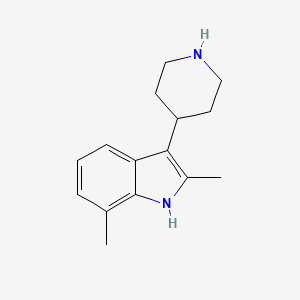
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)
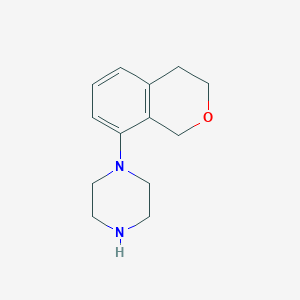
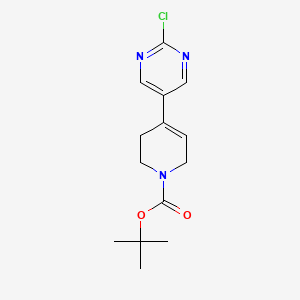

![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
